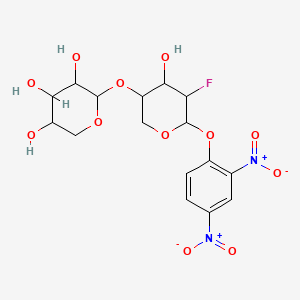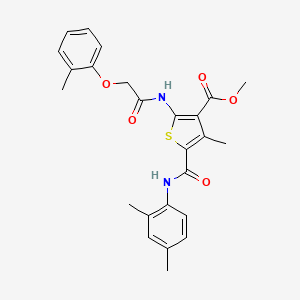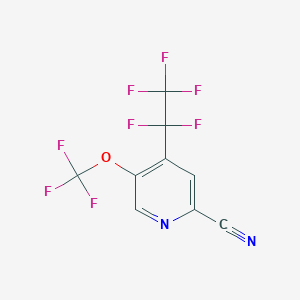
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-: is a chemical compound with the molecular formula C8H3F8N2O It is characterized by the presence of a pyridine ring substituted with a carbonitrile group, a pentafluoroethyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development:
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2-Pyridinecarbonitrile, 4-(trifluoromethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(methoxy)-
Uniqueness: The uniqueness of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- lies in the combination of its substituents. The presence of both pentafluoroethyl and trifluoromethoxy groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
1408279-60-6 |
|---|---|
Molecular Formula |
C9H2F8N2O |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2O/c10-7(11,8(12,13)14)5-1-4(2-18)19-3-6(5)20-9(15,16)17/h1,3H |
InChI Key |
UFEPGFHJWYRTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
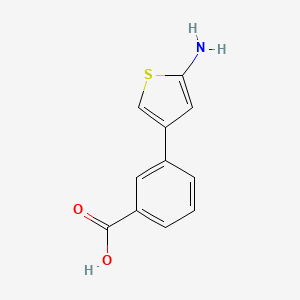

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)
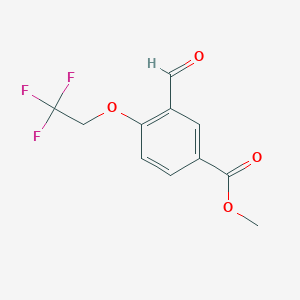



![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)


![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)
